N-(4-acetylphenyl)-2-(pyridin-2-ylsulfanyl)propanamide
Description
N-(4-acetylphenyl)-2-(pyridin-2-ylsulfanyl)propanamide is a propanamide derivative featuring a pyridin-2-ylsulfanyl group at the C2 position of the propanamide backbone and a 4-acetylphenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-pyridin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)13-6-8-14(9-7-13)18-16(20)12(2)21-15-5-3-4-10-17-15/h3-10,12H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAYQVQCOJPLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(4-acetylphenyl)-2-(pyridin-2-ylsulfanyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Acetylphenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Pyridin-2-ylsulfanyl Moiety : Imparts unique chemical reactivity and biological activity.
The molecular formula is CHNOS, with a molar mass of approximately 248.31 g/mol.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways and cancer progression. It may bind to active sites, altering enzyme activity and downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting bacterial growth through interference with metabolic processes.
- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cells, making it a candidate for anticancer drug development .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Properties :
- In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against selected bacterial strains, indicating promising antibacterial activity.
- Mechanistic Insights :
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of analogous compounds:
Key Comparative Insights
Sulfanyl vs. Sulfonyl/Amino Groups
- The target compound’s pyridin-2-ylsulfanyl group (C-S bond) contrasts with sulfonyl (SO₂) or amino (NH) groups in analogs like those from . The sulfur atom in the target compound may improve membrane permeability compared to sulfonamides.
Aromatic Heterocycles
Pharmacological Targets
- compounds inhibit Pseudomonas aeruginosa via sulfonyl groups and halogenated aromatics, suggesting electron-deficient regions critical for enzyme inhibition. In contrast, BAY 60-6583 () targets adenosine receptors, highlighting how substituent polarity and bulk influence receptor selectivity .
Physicochemical Properties
- The 4-acetylphenyl group in the target compound increases lipophilicity (logP) compared to methoxymethyl () or fluorobenzyl () substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
